molecular formula C23H21N3O2S2 B11611210 N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide

N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide

Cat. No.: B11611210
M. Wt: 435.6 g/mol
InChI Key: IGRVDKANUDEEFQ-UHFFFAOYSA-N
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Description

N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide is a complex organic compound belonging to the class of benzothiophenes This compound is characterized by its unique structure, which includes a thiophene ring, a benzothiophene moiety, and a cyano group

Preparation Methods

The synthesis of N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the thiophene ring. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzothiophene or thiophene rings are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anti-cancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide: This compound shares a similar benzothiophene core but differs in the substituents on the benzene ring.

    2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide: This compound has a similar cyano group and benzothiophene structure but differs in the acetamide moiety

Properties

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.6 g/mol

IUPAC Name

N-[1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H21N3O2S2/c1-14-8-10-15(11-9-14)20(27)21(25-22(28)19-7-4-12-29-19)26-23-17(13-24)16-5-2-3-6-18(16)30-23/h4,7-12,21,26H,2-3,5-6H2,1H3,(H,25,28)

InChI Key

IGRVDKANUDEEFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=C(C3=C(S2)CCCC3)C#N)NC(=O)C4=CC=CS4

Origin of Product

United States

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